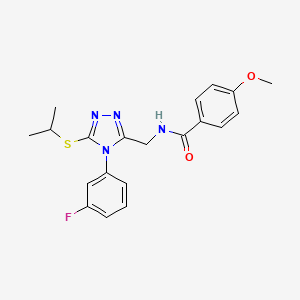
N-((4-(3-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-((4-(3-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide" is a structurally complex molecule that may have potential biological activity due to the presence of a triazole ring, a common motif in medicinal chemistry. The molecule contains a 4H-1,2,4-triazole core substituted with a 3-fluorophenyl group and an isopropylthio moiety, as well as a methoxybenzamide fragment. While the provided papers do not directly discuss this compound, they offer insights into similar structures and their properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds often involves catalytic annulation or condensation reactions. For instance, a [Cp*Rh(III)]-catalyzed annulation was used to create 2-aryl quinazolin-4(3H)-one derivatives from N-methoxybenzamide and 1,4,2-bisoxazol-5-one . Similarly, a Schiff base was synthesized through a condensation reaction of 6-methoxy-2-naphthohydrazide and 4-fluorobenzaldehyde . These methods suggest that the synthesis of the compound could also involve catalytic processes or condensation reactions to form the triazole core and attach the various substituents.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography and other spectroscopic methods. For example, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide revealed two polymorphs with different molecular packings . Additionally, the structure of N-(6-methoxybenzothiazol-2-yl)-1-(4-fluorophenyl)O,O-dipropyl-α-aminophosphonate was determined by single-crystal X-ray diffraction . These studies indicate that the molecular structure of the compound could also be determined using similar techniques, which would provide insights into its conformation and potential intermolecular interactions.
Chemical Reactions Analysis
The reactivity of similar compounds can be inferred from their functional groups. For instance, the presence of an amide group in N-3-hydroxyphenyl-4-methoxybenzamide suggests the possibility of hydrogen bonding and dimerization . The triazole ring is also known for its participation in various chemical reactions, such as nucleophilic substitution or coordination with metals. Therefore, the compound may undergo similar reactions due to the presence of these functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can provide insights into the behavior of the compound . For example, the polymorphism observed in N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide indicates that the compound may exhibit different solid-state forms, which can affect its solubility and stability . The strong intermolecular hydrogen bond observed in the crystal structure of N-(6-methoxybenzothiazol-2-yl)-1-(4-fluorophenyl)O,O-dipropyl-α-aminophosphonate suggests that the compound may also form strong hydrogen bonds, influencing its melting point and solubility .
Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
Compounds with triazole and benzamide moieties have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, derivatives incorporating the thiazole ring were synthesized and tested against various bacterial and fungal strains, showing potential therapeutic intervention for microbial diseases, especially against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013). Additionally, the synthesis of fluorobenzamides containing thiazole and thiazolidine as promising antimicrobial analogs highlighted the critical role of the fluorine atom in enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).
Enzyme Inhibition and Receptor Binding
The search for compounds that can modulate enzyme activity or receptor binding is a significant area of research. For example, novel 4-azolyl-benzamide derivatives were designed as GPR52 agonists, expected to improve symptoms of psychiatric disorders (Tokumaru et al., 2017). The synthesis, characterization, and exploration of biological profiles of compounds like 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-one demonstrated moderate enzyme inhibition potential, suggesting applications in controlling diseases like Alzheimer's and diabetes (Saleem et al., 2018).
Orientations Futures
: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6220-6225. Link : Renaud, P., & Sibi, M. P. (2005). Radical cascade reactions of boronic esters: a new strategy for the synthesis of complex molecules. Chemical Communications, (16), 1975-1986. Link
Propriétés
IUPAC Name |
N-[[4-(3-fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2S/c1-13(2)28-20-24-23-18(25(20)16-6-4-5-15(21)11-16)12-22-19(26)14-7-9-17(27-3)10-8-14/h4-11,13H,12H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZQFDRMEFNCJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C2=CC(=CC=C2)F)CNC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)propyl]carbamate](/img/structure/B2505359.png)
![N-(2,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2505360.png)
![N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2505362.png)
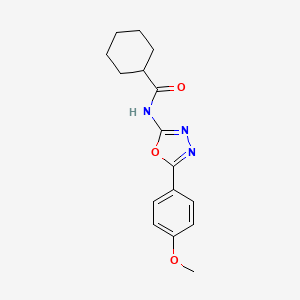
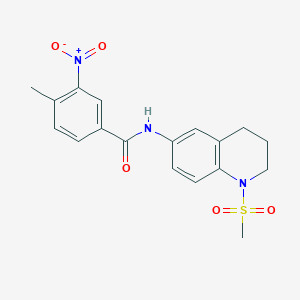
![N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B2505365.png)
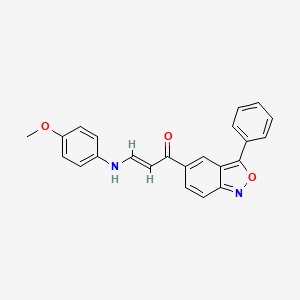
![4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/no-structure.png)

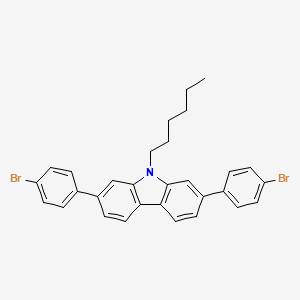
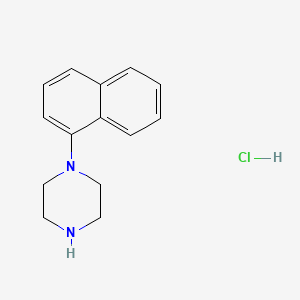
![2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-phenylacetamide](/img/structure/B2505378.png)
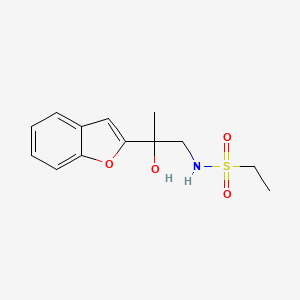
![1-{4-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl}ethan-1-one](/img/structure/B2505380.png)